molecular formula C11H15N3S B11129063 1-(1H-benzimidazol-2-yl)-3-(methylsulfanyl)propan-1-amine

1-(1H-benzimidazol-2-yl)-3-(methylsulfanyl)propan-1-amine

Cat. No.: B11129063
M. Wt: 221.32 g/mol
InChI Key: WWNOVKZOKFLYAF-QMMMGPOBSA-N
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Description

1-(1H-1,3-BENZODIAZOL-2-YL)-3-(METHYLSULFANYL)PROPAN-1-AMINE is a synthetic organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-1,3-BENZODIAZOL-2-YL)-3-(METHYLSULFANYL)PROPAN-1-AMINE typically involves the following steps:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.

    Introduction of the Propan-1-Amine Side Chain: This step involves the alkylation of the benzodiazole core with a suitable alkylating agent.

    Methylsulfanyl Group Addition:

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-(1H-1,3-BENZODIAZOL-2-YL)-3-(METHYLSULFANYL)PROPAN-1-AMINE can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The benzodiazole ring can be reduced under specific conditions.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced benzodiazole derivatives.

    Substitution: Various substituted amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use in the development of new pharmaceuticals.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1H-1,3-BENZODIAZOL-2-YL)-3-(METHYLSULFANYL)PROPAN-1-AMINE depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-(1H-1,3-Benzodiazol-2-yl)-3-(methylthio)propan-1-ol: Similar structure but with a hydroxyl group instead of an amine.

    1-(1H-1,3-Benzodiazol-2-yl)-3-(methylsulfonyl)propan-1-amine: Contains a sulfonyl group instead of a sulfanyl group.

Uniqueness

1-(1H-1,3-BENZODIAZOL-2-YL)-3-(METHYLSULFANYL)PROPAN-1-AMINE is unique due to the presence of both the benzodiazole core and the methylsulfanyl group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C11H15N3S

Molecular Weight

221.32 g/mol

IUPAC Name

(1S)-1-(1H-benzimidazol-2-yl)-3-methylsulfanylpropan-1-amine

InChI

InChI=1S/C11H15N3S/c1-15-7-6-8(12)11-13-9-4-2-3-5-10(9)14-11/h2-5,8H,6-7,12H2,1H3,(H,13,14)/t8-/m0/s1

InChI Key

WWNOVKZOKFLYAF-QMMMGPOBSA-N

Isomeric SMILES

CSCC[C@@H](C1=NC2=CC=CC=C2N1)N

Canonical SMILES

CSCCC(C1=NC2=CC=CC=C2N1)N

Origin of Product

United States

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